molecular formula C18H26N6O2S B2923826 1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034413-29-9

1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2923826
CAS No.: 2034413-29-9
M. Wt: 390.51
InChI Key: HQPOPVGBEHMXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrazino[1,2-b]indazole core linked to a piperazine moiety modified with a pyrrolidin-1-ylsulfonyl group.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c25-27(26,22-8-3-4-9-22)23-13-11-21(12-14-23)18-17-15-5-1-2-6-16(15)20-24(17)10-7-19-18/h7,10H,1-6,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPOPVGBEHMXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure features a piperazine ring substituted with a pyrrolidinylsulfonyl group and a tetrahydropyrazinoindazole moiety. This unique arrangement contributes to its biological efficacy.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have shown moderate to significant efficacy against various human cancer cell lines. In one study, an analog demonstrated an IC50 value of 18 μM against breast cancer cells (MCF-7) by inhibiting PARP1 activity and enhancing apoptosis pathways through increased caspase activation and phosphorylation of H2AX .

CompoundCell LineIC50 (μM)Mechanism of Action
5eMCF-718PARP1 inhibition
5aMCF-7Comparable to OlaparibPARP cleavage enhancement

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. Studies have indicated that it can inhibit acetylcholinesterase (AChE) and urease activities. For example, synthesized piperazine derivatives showed potent AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . These findings suggest potential applications in treating conditions like Alzheimer's disease and gastric ulcers.

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase0.63 - 6.28Thiourea (21.25)
UreaseVarious-

Antimicrobial Activity

The compound's biological profile includes antimicrobial activity against various bacterial strains. The pharmacological behavior of piperazine derivatives has been linked to their antibacterial properties, with some exhibiting significant activity against resistant strains .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with the compound at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and phosphorylated H2AX. This suggests that the compound may serve as a lead for developing new anticancer agents targeting PARP pathways .

Case Study 2: Enzyme Inhibition Profile
A series of piperazine derivatives were evaluated for their AChE inhibitory effects using standard protocols. The results showed that several compounds had lower IC50 values compared to established inhibitors like thiourea, indicating their potential as therapeutic agents in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents on Piperazine Molecular Formula Molecular Weight Key Data Sources
Target Compound 7,8,9,10-THPyrazino[1,2-b]indazole 4-(Pyrrolidin-1-ylsulfonyl) Not explicitly given Estimated >400 N/A
CAS 1903434-36-5 7,8,9,10-THPyrazino[1,2-b]indazole 4-(Imidazol-2-one carbonyl) C₁₈H₂₁N₇O₂ 367.41 Elemental analysis, InChIKey
CAS 2034413-16-4 7,8,9,10-THPyrazino[1,2-b]indazole 4-(2-(3-Chloro-4-methoxyphenyl)acetyl) C₂₃H₂₆ClN₅O₂ 439.9 Smiles, molecular formula
6-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 4-(Ethylsulfonyl) Not provided Not provided NMR, LCMS, elemental analysis
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazol-phenylurea 4-(2-Hydrazinyl-2-oxoethyl)piperazine C₂₃H₂₅FN₈O₂ 484.2 ([M+H]⁺) Yield (85.1%), ESI-MS

Key Observations:

Core Heterocycles: The target compound shares the tetrahydropyrazinoindazole core with CAS 1903434-36-5 and 2034413-16-4, which are distinct from imidazo[1,2-b]pyridazine () or thiazol-phenylurea () derivatives. This core may confer unique conformational stability and binding pocket compatibility .

Substituent Effects :

  • The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with the imidazol-2-one carbonyl (CAS 1903434-36-5) and arylacetyl (CAS 2034413-16-4) groups. Sulfonamides typically enhance hydrophilicity and hydrogen-bonding capacity compared to carbonyl or alkyl substituents .
  • Trifluoromethyl () and chloro-methoxy () groups in analogs suggest divergent electronic effects: electron-withdrawing (CF₃) vs. electron-donating (OCH₃) moieties .

Molecular Weight : The target compound likely exceeds 400 Da, similar to CAS 2034413-16-4 (439.9 Da), which may influence pharmacokinetic properties like membrane permeability .

Key Observations:

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step routes similar to ponatinib (), with piperazine functionalization as a critical step.
  • Analytical Trends : Sulfonamide-containing analogs (e.g., ) exhibit distinct NMR shifts (e.g., SO₂CH₂CH₃ at δ 4.20) compared to urea derivatives (), aiding structural elucidation .

Functional Group Impact on Bioactivity (Inferred)

  • Sulfonamides : Present in the target compound and derivatives, sulfonamides are associated with enhanced binding to enzymes (e.g., carbonic anhydrase) or kinases due to their ability to act as hydrogen-bond acceptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.